molecular formula C9H20BrNO2 B2824449 2-(Diethylamino)-3-methylbutanoic acid hydrobromide CAS No. 1485774-01-3

2-(Diethylamino)-3-methylbutanoic acid hydrobromide

Cat. No.: B2824449
CAS No.: 1485774-01-3
M. Wt: 254.168
InChI Key: MCOSDKAZCFNWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)-3-methylbutanoic acid hydrobromide is a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. This compound is characterized by the presence of a diethylamino group attached to a 3-methylbutanoic acid backbone, with a hydrobromide salt form. It is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-3-methylbutanoic acid hydrobromide typically involves the reaction of 3-methylbutanoic acid with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-3-methylbutanoic acid hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and other reduced derivatives.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-(Diethylamino)-3-methylbutanoic acid hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical drugs.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-3-methylbutanoic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide
  • 2-(Diethylamino)-3-ethylbutanoic acid hydrobromide
  • 2-(Diethylamino)-3-methylpentanoic acid hydrobromide

Uniqueness

2-(Diethylamino)-3-methylbutanoic acid hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(diethylamino)-3-methylbutanoic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.BrH/c1-5-10(6-2)8(7(3)4)9(11)12;/h7-8H,5-6H2,1-4H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOSDKAZCFNWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C(C)C)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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